molecular formula C10H12O2 B1210281 gamma-Thujaplicin CAS No. 672-76-4

gamma-Thujaplicin

Cat. No. B1210281
CAS RN: 672-76-4
M. Wt: 164.2 g/mol
InChI Key: WKEWHSLZDDZONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-Thujaplicin is a cyclic ketone.

Scientific Research Applications

Pharmacological Studies

Gamma-thujaplicin, a derivative of tropolone found in western red cedar, exhibits a combination of stimulant and depressant actions on the mammalian central nervous system, with effects varying between species and conditions. It interacts with the mammalian central nervous system, showing stimulant effects in the form of convulsions and depressant actions in animals treated with narcotic drugs. This substance also affects the responses of isolated frog skeletal muscle and impacts isolated intestinal muscle when interacting with stimulant drugs (Halliday, 1959).

Cytotoxic Effects

Gamma-thujaplicin and its related compound, beta-dolabrin, derived from Thujopsis dolabrata, show strong cytotoxic effects against human stomach cancer cell lines and Ehrlich's ascites carcinoma. They inhibit cell growth significantly, suggesting potential applications in cancer therapy (Matsumura et al., 2001).

Antiviral Properties

Thujaplicin-copper chelates inhibit human influenza virus-induced apoptosis in canine kidney (MDCK) cells. These compounds are effective against various influenza virus subtypes and types, suggesting a broad-spectrum antiviral potential (Miyamoto et al., 1998).

Impact on DNA Repair in Cancer

Beta-thujaplicin, isolated from Cupressaceae family plants, inhibits homologous recombination (HR)-mediated DNA repair, thereby sensitizing cancer cells to radiation therapy and PARP inhibitors. This property positions beta-thujaplicin as a potential therapeutic agent in cancer treatment, particularly in enhancing the efficacy of DNA-damage-inducing treatments (Zhang et al., 2017).

Regulation of Cell Growth and Signaling in Cancer

Beta-thujaplicin has been shown to inhibit the growth of estrogen receptor-negative basal-like breast cancer cells by affecting cell cycle mediators and modulating key signaling pathways. It regulates the phosphorylation of protein kinase B and glycogen synthase kinase, impacting beta-catenin levels. This suggests its potential as a chemopreventive agent against certain types of breast cancer (Chen et al., 2019).

Autophagic Cell Death and Cell Cycle Arrest in Hepatocellular Carcinoma

Beta-thujaplicin induces autophagic cell death and apoptosis in human hepatocellular carcinoma cells, without affecting normal liver cells. It mediates its effects through ROS-induced signaling pathways, suggesting a promising avenue for the development of novel anti-cancer agents (Zhang et al., 2019).

properties

CAS RN

672-76-4

Product Name

gamma-Thujaplicin

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

2-hydroxy-5-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H12O2/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3-7H,1-2H3,(H,11,12)

InChI Key

WKEWHSLZDDZONF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C(=O)C=C1)O

Canonical SMILES

CC(C)C1=CC=C(C(=O)C=C1)O

Other CAS RN

672-76-4

synonyms

2-hydroxy-5-isopropyl- 2,4,6-cycloheptatrienone
gamma-thujaplicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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